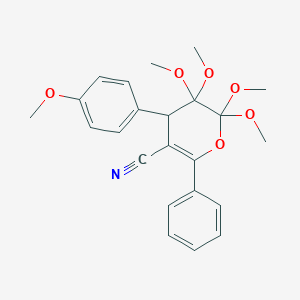
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in treating various diseases.
Wirkmechanismus
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile works by inhibiting the receptor for advanced glycation end products (RAGE), which is a cell surface receptor that is involved in various pathological processes. RAGE is known to be involved in inflammation, oxidative stress, and cell death, and its activation has been implicated in various diseases. 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile binds to RAGE and prevents its activation, thereby reducing the pathological effects of RAGE activation.
Biochemische Und Physiologische Effekte
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to have various biochemical and physiological effects, including reducing inflammation, reducing oxidative stress, and improving cognitive function. 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile is that it has been extensively studied in animal models and has shown promising results in various disease models. Another advantage is that it has a well-understood mechanism of action, which allows for targeted drug development. One limitation of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile research, including further preclinical studies to optimize dosing and efficacy, clinical trials to test its safety and efficacy in humans, and development of new RAGE inhibitors based on the structure of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile. Additionally, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile could be studied in combination with other drugs to enhance its therapeutic effects. Finally, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile could be studied in other disease models to explore its potential therapeutic applications beyond Alzheimer's disease, multiple sclerosis, and diabetic neuropathy.
Synthesemethoden
The synthesis of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile involves a series of chemical reactions, starting with the condensation of 4-methoxybenzaldehyde and malononitrile to form 4-methoxyphenyl-3-cyanoacrylic acid. This intermediate is then reacted with 2,4,5-trimethoxybenzaldehyde and aniline to form the final product, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile. The synthesis of 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been optimized to increase yield and purity, and various analytical techniques have been used to confirm the identity and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, multiple sclerosis, and diabetic neuropathy. In Alzheimer's disease, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce inflammation and improve cognitive function in animal models. In multiple sclerosis, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce demyelination and improve motor function in animal models. In diabetic neuropathy, 5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile has been shown to reduce pain and improve nerve function in animal models.
Eigenschaften
CAS-Nummer |
61222-99-9 |
|---|---|
Produktname |
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile |
Molekularformel |
C23H25NO6 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
5,5,6,6-tetramethoxy-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C23H25NO6/c1-25-18-13-11-16(12-14-18)20-19(15-24)21(17-9-7-6-8-10-17)30-23(28-4,29-5)22(20,26-2)27-3/h6-14,20H,1-5H3 |
InChI-Schlüssel |
PCGQXUFHEAXNGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=C(OC(C2(OC)OC)(OC)OC)C3=CC=CC=C3)C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=C(OC(C2(OC)OC)(OC)OC)C3=CC=CC=C3)C#N |
Andere CAS-Nummern |
61222-99-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



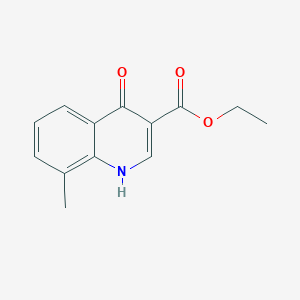



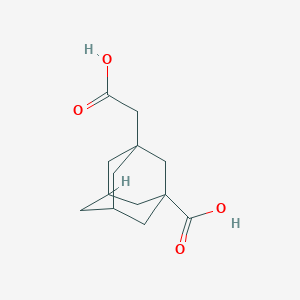

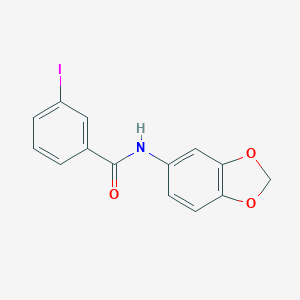
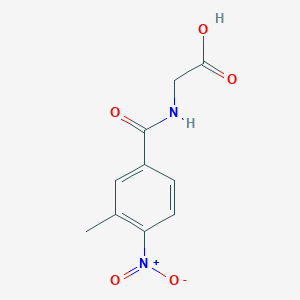


![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
